Aspergiolide A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H16O9 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
16-(2,4-dihydroxy-6-methylbenzoyl)-4,6,10-trihydroxy-12-methyl-14-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C25H16O9/c1-8-3-10(26)6-14(29)16(8)22(31)21-18-12-5-11(27)7-15(30)17(12)23(32)19-13(28)4-9(2)24(20(18)19)34-25(21)33/h3-7,26-30H,1-2H3 |
InChI Key |
XDYWIHGBFULPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=C3C4=C(C(=CC(=C4)O)O)C(=O)C5=C(C=C(C(=C35)OC2=O)C)O)O)O |
Synonyms |
aspergiolide A |
Origin of Product |
United States |
Origin, Isolation, and Producer Organism Biology
Characterization of Aspergiolide A Producer Strains
Taxonomic and Phylogenetic Analysis of Producer Species
The producing organism, Aspergillus glaucus, belongs to the genus Aspergillus, a diverse group of filamentous fungi. researchgate.netnih.gov Phylogenetic analysis based on DNA sequences from multiple loci is a standard method for the classification and identification of Aspergillus species. nih.govnih.gov Such analyses have been crucial in resolving the complex taxonomy within the genus and establishing evolutionary relationships between different species and sections. nih.govresearchgate.netstudiesinmycology.org
Phylogenetic studies have confirmed that the genus Aspergillus forms a monophyletic clade, closely related to Penicillium. nih.gov The use of molecular markers such as the internal transcribed spacer (ITS) regions, beta-tubulin, calmodulin, and RNA polymerase II (RPB2) genes has enabled a more precise classification than what is possible with morphological characteristics alone. nih.govnih.gov A phylogenetic analysis of the light-responding proteins of A. glaucus HB 1-19 indicated a close relationship to other Aspergillus species, particularly Aspergillus nidulans. researchgate.net
Environmental Factors Influencing Fungal Growth and Metabolite Production
The production of this compound by Aspergillus glaucus is significantly influenced by various environmental and culture conditions. Research has shown that both physical and chemical factors play a crucial role in the growth of the fungus and the biosynthesis of this secondary metabolite.
Culture Medium Composition: The composition of the culture medium is a critical factor. nih.gov Statistical optimization studies have been conducted to enhance the yield of this compound. nih.govoup.com Key nutrients identified as having a significant impact include yeast extract paste, soybean powder, and sodium glutamate (B1630785). nih.govoup.com Optimization of these components led to a substantial increase in production. nih.gov An elemental analysis revealed that a significant increase in the carbon-to-nitrogen ratio in the medium was a major contributor to the enhanced production. nih.govoup.com
Table 1: Optimized Medium Composition for this compound Production
| Nutrient | Optimized Concentration (g/L) |
|---|---|
| Sodium Glutamate | 2 |
| Soybean Powder | 1 |
| Yeast Extract Paste | 1.07 |
This table is interactive. You can sort and filter the data.
Physical Parameters: Physical factors such as agitation, aeration (dissolved oxygen tension), and shear stress are also paramount in the fermentation process. nih.govamazonaws.comresearchgate.netnih.gov Aspergillus glaucus is sensitive to shear stress, which can negatively impact mycelial growth and, consequently, this compound production. nih.gov
Agitation and Impeller Type: The type of impeller used in a bioreactor affects the morphology of the fungal growth (pellets vs. dispersed mycelia) and the rheology of the broth. nih.govamazonaws.com A combination of different impeller types has been shown to optimize both biomass and this compound production. nih.govamazonaws.com For instance, using a pitched blade turbine impeller in the upper position and a disc turbine impeller in the lower position resulted in maximal dry biomass and this compound production. nih.govamazonaws.com
Dissolved Oxygen: Dissolved oxygen tension is another limiting factor. amazonaws.com Maintaining an adequate supply of dissolved oxygen is essential for efficient biosynthesis. researchgate.net The addition of an oxygen carrier like n-dodecane has been shown to further enhance production by improving oxygen availability. nih.govamazonaws.com
Light: Light has also been identified as a factor that can enhance the production of this compound. researchgate.net
Genetic Modification: Genetic engineering of the producer strain has emerged as a strategy to improve this compound yields. nih.gov Modification of genes involved in polarized growth, such as the kinesin motor gene kipA, can alter the fungal morphology to form pellets. researchgate.netnih.gov This change in morphology leads to a less viscous fermentation broth, reduced shear stress, and higher dissolved oxygen levels, all of which contribute to a significant increase in this compound production. nih.gov
Table 2: Influence of Environmental and Genetic Factors on this compound Production
| Factor | Condition | Effect on Production | Reference |
|---|---|---|---|
| Culture Medium | Optimized C:N ratio (86.6:1) | 4.22-fold increase | nih.govoup.com |
| Impeller Type | Upper Pitched Blade, Lower Disc Turbine | 19.3 mg/L | nih.govamazonaws.com |
| Oxygen Carrier | 0.35% (v/v) n-dodecane | 31.0% increase | nih.govamazonaws.com |
| Genetic Modification | Deletion of AgkipA gene | 82.2% increase (121.7 ± 2.3 mg/L) | nih.gov |
| Light | Favorable light conditions | 32.9% increase | researchgate.net |
| Biosynthetic Precursors | 6 mM acetate (B1210297) | 135% increase | nih.gov |
| Inhibitor Combination | 12 mM acetate + 12 mM citrate (B86180) | 262% increase | nih.gov |
This table is interactive. You can sort and filter the data.
Biosynthetic Pathway Manipulation: The biosynthesis of this compound follows the polyketide pathway, with acetyl-CoA as the primary building block. researchgate.netnih.gov Feeding the culture with precursors of this pathway, such as acetate, can significantly increase the yield. nih.gov Furthermore, a novel strategy involving the simultaneous addition of a precursor (acetate) and an inhibitor of a competing pathway (the mevalonate (B85504) pathway), such as citrate or simvastatin (B1681759), has been shown to dramatically boost this compound production. nih.gov
Biosynthesis and Biotechnological Production Strategies
Elucidation of Aspergiolide A Biosynthetic Pathway
The biosynthesis of this compound is a complex process rooted in primary metabolic pathways. Research has focused on identifying the core building blocks and the enzymatic machinery responsible for its assembly.
Identification of Polyketide Pathway Involvement
The biosynthetic origin of this compound has been clearly linked to the polyketide pathway. core.ac.uk Polyketides are a diverse class of secondary metabolites assembled from simple carboxylate units, primarily acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by polyketide synthases (PKS). frontiersin.org Evidence for this connection comes from targeted inhibition studies. The application of specific inhibitors of the polyketide pathway, such as cerulenin (B1668410) and iodoacetamide (B48618), was found to completely suppress the accumulation of this compound by Aspergillus glaucus. globalauthorid.com Cerulenin is a known inhibitor of the condensing enzyme domain of fatty acid synthases and polyketide synthases, effectively halting the chain elongation process. nih.govmdpi.com Iodoacetamide, an alkylating agent, irreversibly inhibits enzymes with critical cysteine residues in their active sites, such as the ketosynthase domain of PKS. nih.govnih.gov The complete cessation of production in the presence of these inhibitors provides strong evidence that a polyketide synthase is central to the formation of the this compound carbon skeleton. globalauthorid.com
Precursor Incorporation Studies (e.g., Labeled Acetate (B1210297) Experiments)
To unequivocally determine the building blocks of this compound, precursor incorporation studies using isotopically labeled substrates have been conducted. d-nb.info Feeding experiments with [1-¹³C]sodium acetate, [2-¹³C]sodium acetate, and [1,2-¹³C₂]sodium acetate were performed on cultures of Aspergillus glaucus. d-nb.info Subsequent analysis of the isolated this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy revealed a distinct labeling pattern. researchgate.netresearchgate.net
The results unambiguously demonstrated that all 25 carbon atoms in the this compound skeleton originate from acetate units. d-nb.inforesearchgate.net Specifically, the analysis showed that 12 carbon atoms were derived from the carboxyl group of acetate, while the other 13 were derived from the methyl group of acetate. d-nb.inforesearchgate.net Furthermore, experiments using doubly labeled [1,2-¹³C₂]sodium acetate confirmed that 12 intact acetate units are incorporated into the molecule via the polyketide pathway. core.ac.ukd-nb.inforesearchgate.net This demonstrates that acetate is the sole carbon source for the polyketide backbone of this compound. researchgate.net
Role of Biosynthetic Gene Clusters (BGCs)
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous and co-regulated unit known as a biosynthetic gene cluster (BGC). nih.gov These clusters contain the gene for the core synthesizing enzyme—in this case, a polyketide synthase (PKS)—as well as genes encoding tailoring enzymes like oxidases, reductases, and transferases that modify the initial polyketide chain into the final complex product. frontiersin.orgnih.gov
While feeding studies have confirmed the polyketide origin of this compound, the specific BGC responsible for its synthesis in Aspergillus glaucus has not been fully characterized in published literature. The identification of such a cluster typically involves genome sequencing and bioinformatic analysis using tools like antiSMASH to predict BGCs. researchgate.netroyalsocietypublishing.org Subsequent genetic manipulation, such as gene knockout or heterologous expression of the candidate PKS gene, is required to definitively link a BGC to this compound production. d-nb.info Although the genome of Aspergillus glaucus has been sequenced, and studies have used techniques like genome walking to identify specific genes, the complete elucidation of the this compound BGC remains a subject for future research. semanticscholar.org
Impact of Metabolic Modulators on this compound Accumulation
The production of secondary metabolites like this compound is intricately linked to the fungus's primary metabolism. By introducing specific chemical modulators, it is possible to redirect metabolic flux towards or away from the target compound, thereby influencing its final yield.
Effects of Biosynthetic Pathway Inhibitors (e.g., Cerulenin, Iodoacetamide, Simvastatin (B1681759), Citrate)
Investigating the effect of metabolic inhibitors provides a dual benefit: it helps to elucidate the biosynthetic pathway and offers strategies to enhance production. As previously mentioned, the PKS inhibitors cerulenin and iodoacetamide completely halted this compound production, confirming its polyketide origin. globalauthorid.com
Interestingly, inhibitors of competing pathways have been shown to boost this compound accumulation. Acetyl-CoA is a critical precursor for both the polyketide pathway and the mevalonate (B85504) pathway, which produces sterols and other isoprenoids. globalauthorid.com By inhibiting the mevalonate pathway, more acetyl-CoA can be funneled into polyketide synthesis. Simvastatin, an inhibitor of HMG-CoA reductase (a key enzyme in the mevalonate pathway), stimulated this compound production by 63%. globalauthorid.com Citrate (B86180), which can also act as an inhibitor of the mevalonate pathway, had an even more pronounced effect, increasing the yield by a remarkable 179%. globalauthorid.com In submerged cultures, the addition of 40 mM citric acid promoted this compound production by 80%.
The following table summarizes the observed effects of various metabolic inhibitors on this compound production.
| Inhibitor | Target Pathway/Enzyme | Effect on this compound Production | Reference |
| Cerulenin | Polyketide Synthase (PKS) | Complete Inhibition | globalauthorid.com |
| Iodoacetamide | Polyketide Synthase (PKS) | Complete Inhibition | globalauthorid.com |
| Simvastatin | Mevalonate (HMG-CoA Reductase) | 63% Increase | globalauthorid.com |
| Citrate | Mevalonate / Other | 179% Increase | globalauthorid.com |
Influence of Putative Biosynthetic Precursors (e.g., Acetate)
Supplementing the fungal culture with biosynthetic precursors is a direct strategy to enhance the production of a desired metabolite. Since labeled feeding experiments confirmed acetate as the fundamental building block of this compound, its addition to the culture medium was investigated. globalauthorid.com The supplementation with putative precursors from the polyketide pathway was found to greatly increase this compound production. globalauthorid.com For instance, the addition of 6 mM acetate led to a 135% increase in the final yield. globalauthorid.com
Furthermore, a novel strategy combining a precursor and an inhibitor of a competing pathway proved highly effective. The simultaneous addition of 12 mM acetate and 12 mM citrate resulted in a 262% increase in this compound production, demonstrating a synergistic effect that significantly surpasses the impact of adding either compound alone. globalauthorid.com
The table below details the impact of acetate supplementation, alone and in combination, on the production of this compound.
| Supplement(s) | Concentration | Effect on this compound Production | Reference |
| Acetate | 6 mM | 135% Increase | globalauthorid.com |
| Acetate + Simvastatin | 12 mM + 0.3 mM | 151% Increase | globalauthorid.com |
| Acetate + Citrate | 12 mM + 12 mM | 262% Increase | globalauthorid.com |
Advanced Fermentation Engineering for Enhanced Production
The biotechnological production of this compound, a promising antitumor compound from the marine-derived fungus Aspergillus glaucus, is met with challenges typical of filamentous fungal fermentations, including shear sensitivity, high broth viscosity, and oxygen transfer limitations. amazonaws.comresearchgate.net Advanced fermentation engineering strategies are crucial to overcome these hurdles and enhance production yields. These strategies encompass the optimization of the physical and chemical environment within the bioreactor, focusing on reactor design, oxygen supply, and the control of fungal morphology and nutrient availability.
Bioreactor Configuration and Impeller Combination Strategies
The mechanical forces generated by impellers in a stirred-tank bioreactor are a double-edged sword in fungal fermentations. While essential for homogenization and oxygen dispersion, excessive shear stress can damage the delicate mycelial structures of shear-sensitive fungi like A. glaucus, thereby hindering growth and metabolite production. amazonaws.comresearchgate.net Consequently, the selection and combination of impellers are critical for creating an optimal hydrodynamic environment.
Research on this compound production in a 5-L stirred bioreactor has demonstrated the significant impact of impeller choice. amazonaws.comnih.gov Two primary types of impellers were investigated: the high-shear six-flat-blade disc turbine (DT) and the lower-shear, better-mixing three-sector-blade pitched blade turbine (PB). amazonaws.com Different combinations of these impellers at upper and lower positions within the bioreactor were tested to balance shear stress with mixing efficiency.
Table 1: Effect of Impeller Combination on this compound Production
| Impeller Combination (Upper/Lower) | Max. This compound (mg/L) | Max. Dry Biomass (g/L) | This compound Yield (mg/g) |
|---|---|---|---|
| Pitched Blade / Disc Turbine | 19.3 | 13.8 | 1.4 |
| Pitched Blade / Pitched Blade | Not specified | 5.3 | 1.9 |
Data sourced from studies on A. glaucus HB1-19 in a 5-L bioreactor. amazonaws.comnih.gov
Optimization of Dissolved Oxygen Tension and Oxygen Carriers
Dissolved oxygen tension (DOT) is a critical limiting factor in aerobic fermentations, especially with filamentous fungi that can create highly viscous broths, impeding oxygen transfer from gas bubbles to the cells. amazonaws.comnih.gov For this compound production, a relatively high DOT is beneficial, but simply increasing agitation speed or airflow to boost oxygen levels is often counterproductive due to the shear-sensitive and easy-foaming nature of A. glaucus cultures. amazonaws.com
An effective strategy to enhance oxygen availability without increasing mechanical stress is the use of oxygen carriers. These are inert, immiscible liquids that can dissolve significantly more oxygen than the aqueous fermentation medium, facilitating its transfer to the microorganisms. amazonaws.com In the context of this compound fermentation, the addition of n-dodecane, a non-aqueous oxygen carrier, has been shown to be highly effective. amazonaws.comnih.gov
The introduction of just 0.35% (v/v) n-dodecane into a culture using the optimized upper PB and lower DT impeller configuration led to a sharp increase in DOT levels. amazonaws.com This enhancement in oxygen transfer resulted in a 31% increase in this compound production, reaching 25.3 mg/L. amazonaws.comnih.gov This represents a total increase of 322% compared to the baseline production with two standard DT impellers and no oxygen carrier. amazonaws.comnih.gov While beneficial for secondary metabolite production, the addition of n-dodecane was observed to slightly decrease mycelial growth, indicating a potential metabolic shift towards biosynthesis rather than biomass accumulation. amazonaws.com
Fungal Morphology Control and Rheological Considerations
The morphology of filamentous fungi in submerged culture—whether as dispersed free mycelia, larger clumps, or dense pellets—profoundly influences the fermentation process. nih.govjmb.or.kr Dispersed mycelial growth often leads to a significant increase in broth viscosity, creating a non-Newtonian fluid behavior that complicates mixing, heat transfer, and oxygen dispersion. amazonaws.comredalyc.org This is a major challenge in scaling up this compound production.
The producing organism, A. glaucus, is shear-sensitive, and high shear can lead to cell damage and reduced productivity. amazonaws.comresearchgate.net Research indicates that the formation of large clumps composed of relatively long mycelia is favorable for both cell growth and this compound production. amazonaws.com However, controlling this morphology is difficult. An innovative approach to circumvent these rheological challenges is through genetic engineering to control fungal morphology. researchgate.netresearchgate.net
By deleting specific polarized growth genes, such as AgkipA, researchers have successfully created mutants of A. glaucus that grow in the form of compact pellets. researchgate.netjmb.or.kr This pellet morphology has several advantages:
Reduced Viscosity: The fermentation broth remains at a low viscosity, behaving more like a Newtonian fluid. researchgate.netredalyc.org
Improved Oxygen Transfer: The low viscosity facilitates better mixing and higher dissolved oxygen tension. researchgate.net
This morphologically engineered approach led to a remarkable 82.2% increase in this compound production, reaching 121.7 mg/L, compared to the wild-type strain under similar bioreactor conditions. researchgate.netresearchgate.net This demonstrates that controlling fungal morphology is a powerful strategy to create a more favorable and less challenging fermentation environment, ultimately enhancing the production of the target metabolite. researchgate.net
Medium Composition and Nutrient Flux Optimization
The composition of the culture medium is fundamental to any fermentation process, as it provides the necessary building blocks and energy for cell growth and the synthesis of secondary metabolites like this compound. Optimizing the nutrient concentrations can significantly influence the metabolic pathways, directing the flux of precursors towards product formation. nih.gov
Statistical optimization techniques have been successfully applied to enhance this compound production by systematically evaluating the influence of various medium components. nih.gov A multi-step approach involving Orthogonal design, Plackett-Burman design, and Response Surface Methodology (RSM) was used to identify and optimize the most critical nutrients.
Initial screening identified yeast extract paste, soybean powder, and sodium glutamate (B1630785) as the most significant factors influencing this compound production. nih.gov Subsequent optimization using RSM determined the ideal concentrations for these components. The predicted optimal medium composition was found to be 2 g/L of sodium glutamate, 1 g/L of soybean powder, and 1.07 g/L of yeast extract paste. nih.gov
Table 2: Medium Optimization for this compound Production
| Medium | Key Component Concentrations | This compound Production (mg/L) |
|---|---|---|
| Original Medium | Not specified | ~16.9 |
| Optimized Medium (Predicted) | Sodium Glutamate: 2 g/L, Soybean Powder: 1 g/L, Yeast Extract Paste: 1.07 g/L | 62.4 |
Data sourced from statistical optimization study. nih.gov
Under these optimized conditions, the experimental yield of this compound reached 71.2 mg/L, a 4.22-fold increase compared to the original medium. nih.gov Elemental analysis revealed that this optimization led to a dramatic shift in the carbon-to-nitrogen (C:N) ratio of the medium, increasing from 20.1:1 to 86.6:1. nih.gov This significant change in nutrient balance is inferred to be a primary driver for the enhanced production, likely by redirecting metabolic flux from primary growth to the biosynthesis of the polyketide-derived this compound. nih.gov
Chemical Synthesis, Derivatization, and Structure Activity Relationships
Synthetic Approaches to Aspergiolide A and its Core Structure
The complex polycyclic aromatic structure of this compound (1a) and Aspergiolide B (1b) presents challenges for total synthesis, and to date, a complete total synthesis of these compounds has not been reported acs.orgmdpi.com. However, significant progress has been made in establishing the core structure.
In 2019, a concise two-step procedure was developed for the synthesis of the 1-benzoylnaphtho[1,2,3-de]chromene-2,7-dione core structure of Aspergiolides A and B acs.orgnih.govacs.org. This approach involved a Knoevenagel condensation and transesterification sequence, followed by an intramolecular Friedel–Crafts acylation mdpi.com. This protocol represents a notable advancement in the previously underdeveloped synthesis of aspergiolides mdpi.com. Earlier patent literature also described the synthesis of the core structure, though under rigorous reaction conditions requiring the exclusion of air and moisture, which limited its scope acs.org.
Design and Chemical Synthesis of this compound Analogues and Derivatives
Based on the established synthetic methodology for the core structure, a library of simplified analogues of this compound has been constructed acs.orgnih.govacs.org. For instance, one study reported the synthesis of 25 structural simplified analogues of this compound acs.orgnih.gov. These analogues were designed to mimic the natural product's core while potentially offering improved properties or exploring SAR.
Examples of synthesized analogues include:
1-Benzoyl-4,6-dimethylnaphtho[1,2,3-de]chromene-2,7-dione (7aa) : This analogue was obtained as a light yellow solid with a 72% yield. Its molecular formula is CHO, and its proton and carbon NMR data, along with HRESIMS, confirmed its structure acs.org.
1-Benzoyl-6-hydroxy-4-methylnaphtho[1,2,3-de]chromene-2,7-dione (7ba) : A yellow solid synthesized with a 62% yield, possessing the molecular formula CHO acs.org.
Another analogue, a yellow solid, was synthesized with a 57% yield, having the molecular formula CHO acs.org.
These synthetic efforts aim to generate a diverse set of compounds for biological evaluation, particularly for their cytotoxic activity against various cancer cell lines acs.orgnih.gov.
Structure-Activity Relationship (SAR) Investigations of this compound and Analogues
Structure-activity relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a molecule's chemical structure influence its biological activity wikipedia.orgcollaborativedrug.comazolifesciences.com. This understanding guides the optimization of lead compounds.
This compound has demonstrated promising anticancer activity in vitro, with IC values ranging from 2.37 to 7.07 μM against 11 human cancer cell lines acs.org. Notably, lung adenocarcinoma A549 and HL-60 promyelocytic leukemia cells showed high sensitivity, with IC values of 0.1 μM and 0.3 μM, respectively mdpi.com.
SAR investigations of this compound and its analogues have revealed important correlations between structural features and cytotoxic potency. From the library of 25 simplified analogues, five compounds (7ab, 7ba, 7bb, 8ad, 8ae′) exhibited cytotoxicity against human cancer cell lines acs.org. Among these, compound 7bb showed comparable activity to the parent natural product this compound (1a) acs.orgnih.gov. This suggests that certain structural simplifications or modifications can maintain or even improve the desired biological effect.
Table 1: Cytotoxic Activity of this compound and Selected Analogues Against Human Cancer Cell Lines
| Compound | Cell Line (Type) | IC (µM) | Reference |
| This compound (1a) | A549 (Lung Adenocarcinoma) | 0.1 | mdpi.com |
| This compound (1a) | HL-60 (Promyelocytic Leukemia) | 0.3 | mdpi.com |
| This compound (1a) | BEL-7402 (Hepatocellular Carcinoma) | 7.5 | researchgate.net |
| This compound (1a) | P388 (Mouse Lymphoma) | 35.0 | researchgate.netmdpi.com |
| 7bb | HeLa (Cervical Cancer) | Comparable to 1a | acs.org |
| 7bb | A549 (Lung Cancer) | Comparable to 1a | acs.org |
| 7bb | K562 (Acute Myelocytic Leukemia) | Comparable to 1a | acs.org |
| 7bb | HL-60 (Promyelocytic Leukemia) | Comparable to 1a | acs.org |
| 7bb | HCT-116 (Colon Cancer) | Comparable to 1a | acs.org |
| 7ab | Various Cancer Cell Lines | Cytotoxic | acs.org |
| 7ba | Various Cancer Cell Lines | Cytotoxic | acs.org |
| 8ad | Various Cancer Cell Lines | Cytotoxic | acs.org |
| 8ae′ | Various Cancer Cell Lines | Cytotoxic | acs.org |
While specific detailed findings on the impact of individual functional groups for this compound are not extensively detailed in the provided search results, the general principles of SAR suggest that the presence, absence, or modification of functional groups can significantly alter biological activity wikipedia.orgazolifesciences.com. This compound is an anthraquinone (B42736) derivative with a naphtho[1,2,3-de]chromene-2,7-dione skeleton researchgate.net. Anthraquinones, as a class, are characterized by a 9,10-anthracenedione core, and their diverse biological activities stem from variations in substituents like hydroxyl, methoxy, methyl, or prenyl groups on their benzene (B151609) rings mdpi.commdpi.com.
The core structure of this compound itself, a polycyclic aromatic system, is quite rigid acs.org. The cytotoxic activity of this compound has been linked to its ability to inhibit topoisomerase II (Topo II), similar to adriamycin researchgate.netnih.gov. This suggests that the structural features enabling DNA intercalation or interaction with the enzyme's active site are crucial for its mechanism of action. Further molecular structure optimization is considered necessary to enhance its efficacy and potentially reduce any associated toxicity nih.gov.
In silico approaches and computational chemistry play a vital role in modern SAR studies, especially in drug discovery azolifesciences.comdovepress.comnih.gov. These methods allow for the prediction of biological activity from molecular structure, guiding the synthesis of new compounds and characterizing existing ones collaborativedrug.com.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between chemical structure and biological activity wikipedia.orgnih.gov. They are used for computational drug design, activity prediction, and toxicology assessments nih.gov.
Molecular Docking and Dynamics Simulations : These techniques predict the binding affinity of compounds to target proteins mdpi.combiomedpharmajournal.orgmdpi.com. For instance, in silico analysis of Aspergiolide B indicated a low binding free energy in the active site, suggesting its potential as an EGFR-TK inhibitor mdpi.com.
Chemical Neighborhood Graphs (CNGs) : These computational methodologies analyze the structural neighborhood of active compounds, annotating them with SAR-relevant information and characterizing "SAR microenvironments" dovepress.com.
Virtual Screening : This involves computationally screening large databases of compounds to identify potential active molecules against specific targets, reducing the need for extensive experimental testing mdpi.combohrium.com.
Computational methods help to identify, explain, and predict SARs by integrating and summarizing large amounts of data, thereby optimizing drug potency, reducing toxicity, and improving bioavailability collaborativedrug.comazolifesciences.com.
Biological Activities and Molecular Mechanisms of Action
Antiproliferative and Cytotoxic Activities
Efficacy across Diverse Cancer Cell Lines In Vitro
Aspergiolide A has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. In vitro studies using a sulforhodamine B (SRB) assay revealed that this compound inhibited the growth of 11 different human cancer cell lines, with IC50 values ranging from 2.37 to 7.07 μM after 72 hours of treatment. nih.gov The compound has shown notable cytotoxicity against various solid and hematopoietic cancer cells, with an IC50 of less than 10 μM. researchgate.net
A synthesized derivative of this compound, known as AS1041, also exhibited potent cytotoxic activity. It was found to be particularly effective against human chronic myelogenous leukemia K562 cells, with an IC50 of 1.56 μM after 72 hours. researchgate.net
Table 1: Cytotoxicity of this compound (ASP-A) and its derivative AS1041 against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| ASP-A | BEL-7402 | Hepatocellular Carcinoma | < 6 | researchgate.net |
| ASP-A | SMMC-7721 | Hepatocellular Carcinoma | < 4 | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Induction of Apoptosis Pathways (e.g., Caspase-Dependent Mechanisms)
A key mechanism behind the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. In human hepatoma BEL-7402 cells, this compound was shown to induce apoptosis through a caspase-dependent pathway. researchgate.netnih.gov This was evidenced by the cleavage of caspase-3, caspase-8, caspase-9, and poly(ADP-ribose) polymerase (PARP) after 12 hours of treatment with this compound at concentrations of 2.5-10 μM. researchgate.netresearchgate.net
Interestingly, the derivative AS1041 was found to trigger non-caspase-dependent apoptosis in K562 cells. nih.gov While cleaved forms of caspase-3 and caspase-9, as well as cleaved PARP, increased after AS1041 treatment, a pan-caspase inhibitor did not reverse the cytotoxicity, suggesting that while caspases are activated, they are not essential for the induced apoptosis. nih.gov This indicates the potential involvement of other apoptosis-inducing pathways. nih.gov
Cell Cycle Arrest (e.g., G2/M Phase Progression)
In addition to inducing apoptosis, this compound and its derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. The derivative AS1041 was observed to cause cell cycle arrest at the G2/M phase in K562 cells in a concentration-dependent manner. nih.govnih.gov This arrest in the G2/M phase prevents the cells from proceeding to mitosis, thereby inhibiting their division and proliferation. nih.gov The study on AS1041 noted a significant increase in the percentage of cells in the G2/M phase with increasing concentrations of the compound. nih.gov
Molecular and Cellular Target Identification
DNA Topoisomerase Inhibition and Related Cellular Responses
One of the primary molecular targets of this compound is DNA topoisomerase II, an enzyme crucial for managing the topological state of DNA during replication and transcription. researchgate.netebsco.comwikipedia.org this compound has been found to inhibit topoisomerase II with an activity comparable to that of the established anticancer drug adriamycin. researchgate.netmdpi.com By inhibiting this enzyme, this compound leads to DNA damage, which can trigger cellular responses such as apoptosis. ebsco.comwikipedia.org
A hallmark of DNA damage is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX. researchgate.net Treatment of BEL-7402 cells with this compound (10-100 μM) resulted in an increase in γ-H2AX, which is likely a consequence of both the direct DNA damage caused by topoisomerase II inhibition and the subsequent induction of apoptosis. researchgate.net In contrast, the derivative AS1041 did not appear to affect topoisomerases I or II, suggesting a different primary mechanism of action for this particular analog. nih.gov
Kinase Pathway Modulation (e.g., ERK Pathway Inhibition)
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) pathway, is a critical signaling cascade that regulates cell proliferation and survival. nih.govmdpi.com The derivative of this compound, AS1041, has been shown to inactivate the ERK pathway, which contributes to its apoptosis-inducing effects in K562 leukemia cells. nih.govnih.gov Specifically, AS1041 was found to inhibit the phosphorylation of ERK (p-ERK) in a concentration- and time-dependent manner, without affecting the total levels of ERK protein. researchgate.net This inhibition of a key survival pathway likely sensitizes the cancer cells to apoptosis. nih.gov
Autophagy Pathway Modulation (e.g., P62 Interaction for Derivatives)
While direct modulation of the autophagy pathway by this compound is still under investigation, a chemically modified derivative, HDYL-GQQ-495, has been identified as a novel autophagy inhibitor. mdpi.com This derivative functions by directly binding to the sequestosome 1 (SQSTM1/p62) protein. mdpi.comnih.gov P62 is a crucial adaptor protein in the autophagy process, recognizing and binding to ubiquitinated cargo destined for degradation. nih.gov
The interaction of HDYL-GQQ-495 with p62 induces the polymerization of p62, which in turn inhibits the autophagic process. mdpi.com The oligomerization and polymerization of p62 are critical for its function in sequestering ubiquitinated proteins and damaged organelles for autophagic clearance. mdpi.comnih.gov By targeting p62, HDYL-GQQ-495 represents a novel mechanism for autophagy modulation, highlighting the potential of this compound derivatives as tools to study and potentially intervene in autophagy-related cellular processes. mdpi.com The p62 protein itself is a multifunctional signaling hub, involved in pathways such as NF-κB, Nrf2, and mTOR, all of which are implicated in cancer and inflammation. nih.govbinasss.sa.cr
Efficacy in Preclinical In Vivo Models
Assessment of Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated significant anticancer efficacy in preclinical xenograft models. dovepress.comresearchgate.net In studies using H22 mouse hepatoma cells subcutaneously inoculated in Kun Ming mice, this compound significantly inhibited tumor growth in a dose-dependent manner. dovepress.com Similarly, in nude mice bearing human hepatocellular carcinoma BEL-7402 xenografts, treatment with this compound suppressed the increase in tumor volume over time compared to the vehicle-administered group. dovepress.comresearchgate.net
The table below summarizes the tumor growth inhibition observed in the H22 hepatoma-bearing mouse model. dovepress.com
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition Rate (%) |
| This compound | 5 | 55 |
| This compound | 15 | 62 |
| This compound | 45 | 66 |
| Adriamycin (ADM) | 2 | 51.9 |
Data sourced from studies on H22 hepatoma-bearing mice. dovepress.com
These xenograft models are crucial in preclinical oncology drug discovery for evaluating the in vivo efficacy of novel anticancer compounds. crownbio.commdpi.com
Cellular Response and Pathway Modulation within Preclinical Tumor Models
Within these preclinical tumor models, the cellular response to this compound involves the induction of apoptosis and targeting of key enzymes involved in DNA replication. dovepress.comresearchgate.net A key molecular target of this compound is topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. dovepress.comresearchgate.net The inhibitory activity of this compound against topoisomerase II is comparable to that of the established anticancer drug, Adriamycin. dovepress.com
Furthermore, in vivo studies have shown that this compound induces apoptosis in tumor cells. researchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells. mdpi.com The modulation of these pathways within the tumor microenvironment contributes to the observed tumor growth inhibition. dovepress.comresearchgate.netspringernature.com The ability of a compound to effectively modulate these pathways in an in vivo setting is a critical factor in its potential development as a therapeutic agent. oncotarget.comjci.org
Other Biological Activities
Antioxidant Activity
This compound has exhibited notable antioxidant properties. nih.govresearchgate.net In vitro assays have demonstrated its capacity to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in various diseases, including cancer. frontiersin.orgfrontiersin.org
The antioxidant activity of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, showing an IC50 value of 4.57 µM. nih.gov This indicates a potent ability to neutralize free radicals.
Mechanistic Basis of Antioxidant Effects
The antioxidant mechanism of compounds like this compound is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the anthraquinone (B42736) core. researchgate.net These groups can act as hydrogen or electron donors, effectively neutralizing free radicals and terminating radical chain reactions. frontiersin.org By scavenging these reactive oxygen species (ROS), antioxidants help protect cells from oxidative damage to proteins, lipids, and DNA. frontiersin.org
Future Directions and Research Perspectives
Discovery of Novel Aspergiolide A-Related Compounds
The marine environment represents an underexplored reservoir of microbial diversity, offering a rich source for the discovery of novel bioactive compounds, including those structurally related to this compound. vliz.beacademicjournals.org Future research will increasingly focus on innovative bioprospecting strategies to uncover new this compound-like molecules. This includes exploring diverse marine microbial habitats and employing advanced cultivation techniques such as co-cultivation with other fungal strains or bacteria, stress-inducing methods, and the One Strain Many Compounds (OSMAC) strategy. vliz.be These techniques aim to activate "silent" biosynthetic gene clusters that are not expressed under standard laboratory conditions, potentially leading to the production of unique and previously undiscovered metabolites. vliz.be Furthermore, the integration of cutting-edge genomics and metabolomics analyses is crucial for identifying new fungal species and their associated bioactive compounds. mdpi.com Aspergillus species, known for their prolific production of diverse secondary metabolites, particularly polyketides, are prime targets for these genome-mining approaches, which can reveal the genetic potential for synthesizing novel this compound derivatives. mdpi.comfrontiersin.org
Advanced Biosynthetic Pathway Engineering for Enhanced Yields and Novel Derivatives
This compound is synthesized via the polyketide pathway, a complex biosynthetic route that offers multiple points for manipulation and engineering. nih.govwikidata.org Significant efforts are directed towards enhancing the production yield of this compound and generating novel derivatives through advanced biosynthetic pathway engineering. Strategies involve feeding specific biosynthetic precursors and inhibitors to the producing fungus. For instance, studies have shown that supplementing the culture medium with acetate (B1210297) and mevalonate (B85504) pathway inhibitors like simvastatin (B1681759) and citrate (B86180) can substantially increase this compound accumulation. nih.gov Combinations of 12 mM acetate and 12 mM citrate have been reported to increase this compound production by 262%. nih.gov
Optimizing fermentation conditions, such as dissolved oxygen (DO) levels and impeller configurations in bioreactors, also plays a critical role in maximizing yields. amazonaws.comresearchgate.net Beyond medium optimization, genetic engineering approaches are being employed to modify the producing organism. For example, the deletion of polarized growth genes, such as AgkipA in Aspergillus glaucus, has been shown to alter fungal morphology, leading to a more favorable growth pattern (e.g., compact pellets) in liquid culture, which in turn enhances this compound production significantly. researchgate.net Such genetic modifications can result in an 82.2% higher yield compared to wild-type strains. researchgate.net A detailed understanding of polyketide synthase (PKS) structural features and their control over biosynthesis and modification provides a powerful tool for the rational design of novel polyketides through enzyme engineering. mdpi.comnih.gov
Table 1: Enhanced this compound Production through Biosynthetic Manipulation
| Strategy | Production Increase (%) | This compound Yield (mg/L) | Reference |
| 6 mM Acetate Supplementation | 135% | N/A | nih.gov |
| 12 mM Acetate + 0.3 mM Simvastatin | 151% | N/A | nih.gov |
| 12 mM Acetate + 12 mM Citrate | 262% | N/A | nih.gov |
| Genetic Modification (ΔAgkipA mutant) | 82.2% (vs. wild type) | 121.7 ± 2.3 | researchgate.net |
| Wild Type (Aspergillus glaucus) | - | ~66.8 (calculated) | researchgate.net |
Note: N/A indicates data not explicitly provided in the source in mg/L, but as a percentage increase.
Rational Design and Synthesis of Highly Potent Analogues
The development of highly potent this compound analogues is a key objective, relying heavily on rational drug design principles and synthetic chemistry. This involves a thorough understanding of structure-activity relationships (SAR), where modifications to the core this compound structure are systematically explored to optimize its biological activity. Computational chemistry, including molecular docking and steered molecular dynamics (MD) simulations, plays an increasingly vital role in this process. researchgate.net These computational tools enable researchers to predict how structural modifications might affect the binding affinity of this compound or its analogues to specific biological targets. For instance, this compound has been suggested as a potential inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β) through molecular docking and steered-MD simulations, highlighting the utility of such approaches in identifying new therapeutic targets and designing more effective compounds. researchgate.net The iterative process of rational design, in silico prediction, and subsequent chemical synthesis of these analogues aims to yield compounds with improved efficacy, selectivity, and pharmacological properties. mdpi.comnih.gov
Integration of Multi-Omics Technologies in this compound Research
The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is transforming natural product research, offering a holistic view of biological systems relevant to this compound. researchgate.netnih.govfrontiersin.org These high-throughput techniques provide comprehensive data sets that can be analyzed using bioinformatics to unravel the molecular intricacies of this compound production and its biological effects. frontiersin.orgnih.gov
Genomics can identify novel biosynthetic gene clusters within Aspergillus species, guiding the discovery of new this compound-related compounds and informing genetic engineering strategies. frontiersin.org
Transcriptomics helps understand gene expression patterns during this compound biosynthesis, identifying key regulatory genes and enzymes.
Proteomics provides insights into the proteins involved in the biosynthetic pathway and the cellular targets of this compound.
Metabolomics offers a snapshot of the metabolic changes within the producing organism or treated cells, revealing precursors, intermediates, and the downstream effects of this compound.
By integrating these "omics" layers, researchers can gain a deeper understanding of the complex interplay between genes, proteins, and metabolites, facilitating the elucidation of this compound's precise mechanism of action and the identification of novel drug targets. researchgate.netnih.govfrontiersin.orgfrontiersin.org
Development and Utilization of Advanced Preclinical Models (e.g., 3D Culture, Organoids)
The landscape of preclinical drug discovery is rapidly evolving, with a growing emphasis on more physiologically relevant in vitro models. Future this compound research will increasingly utilize advanced preclinical models such as 3D cell cultures and organoids. drugtargetreview.comnih.govoxfordglobal.comsigmaaldrich.com These models offer significant advantages over traditional 2D cell monolayers by better mimicking the in vivo cellular environment, including cell-cell interactions, cell-matrix interactions, and tissue architecture. oxfordglobal.comsigmaaldrich.com
3D Cell Cultures (e.g., spheroids) provide a more accurate representation of tumor microenvironments, allowing for more predictive assessments of this compound's cytotoxic effects.
Organoids , self-organizing 3D aggregates derived from primary tissues or stem cells, recapitulate organ-specific biology, including genetic and epigenetic features of patient tissues. drugtargetreview.comnih.govsigmaaldrich.com Patient-derived organoids are particularly valuable for testing the efficacy and toxicity of this compound and its analogues in a personalized manner, offering a platform for precision medicine and reducing reliance on animal testing. drugtargetreview.comnih.govols-bio.com
These advanced models provide a more robust and reliable platform for studying this compound's biological activities, mechanism of action, and potential therapeutic applications, bridging the gap between basic research and clinical translation. drugtargetreview.comnih.govols-bio.com
This compound, a compelling natural product from marine fungi, continues to be a focal point for scientific investigation. The future of this compound research is characterized by a synergistic approach, combining innovative discovery methods, sophisticated biosynthetic engineering, rational design of analogues, comprehensive multi-omics analyses, and the adoption of advanced preclinical models. These integrated efforts are crucial for fully unraveling the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments.
Q & A
Q. What are the standard methodologies for extracting and identifying Aspergiolide A from marine-derived fungi?
this compound is typically isolated from Aspergillus glaucus HB1-19 using submerged fermentation. Key steps include:
- Extraction : Fermentation broth is centrifuged, and the supernatant is extracted with ethyl acetate. The organic phase is evaporated to dryness under reduced pressure .
- Identification : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 50% acetonitrile/50% H₂O) is used for quantification. Structural confirmation is achieved via NMR and MS, comparing retention times and spectral data to purified standards .
Q. How should researchers design initial experiments to optimize this compound production?
A phased statistical approach is recommended:
Screening : Use Plackett-Burman design to identify critical media components (e.g., carbon/nitrogen sources).
Optimization : Apply Central Composite Design (CCD) to model interactions between variables (e.g., yeast extract, soybean powder).
Validation : Conduct triplicate verification experiments with ANOVA to confirm model accuracy (Adj R² > 0.99 is ideal) .
Q. What baseline parameters are essential for this compound fermentation?
- Temperature : 28–30°C.
- Agitation : 180 rpm for aerobic conditions.
- pH Monitoring : Optimized media show lower pH due to organic acid accumulation, requiring adjustments to maintain dissolved oxygen (DO) levels .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed this compound yields in optimization models?
Discrepancies often arise from unaccounted variables (e.g., viscosity effects on DO). Mitigation strategies:
- Sensitivity Analysis : Test interactions between "non-significant" factors (e.g., sodium glutamate and MgSO₄) using factorial designs.
- Model Refinement : Incorporate time-course data (e.g., peak production at 180 hours in optimized media vs. 142 hours in baseline) to adjust kinetic parameters .
Q. What role does the carbon-to-nitrogen (C/N) ratio play in this compound biosynthesis?
this compound is a polyketide derived from acetyl-CoA and malonyl-CoA. A high C/N ratio (86.6:1 vs. 20.1:1 in baseline) enhances precursor availability for polyketide synthases (PKS). However, excessive carbon can inhibit fungal growth. A fed-batch strategy is advised:
Q. How can researchers validate the hypothesized PKS pathway for this compound synthesis?
Q. What statistical tools are critical for analyzing time-course fermentation data?
- Response Surface Methodology (RSM) : Visualize 3D interactions between time, pH, and yield.
- Principal Component Analysis (PCA) : Identify clusters in multi-variable datasets (e.g., biomass vs. secondary metabolite production).
- Nonlinear Regression : Fit sigmoidal curves to growth/production phases using tools like MATLAB or Python’s SciPy .
Data Contradiction Analysis
Q. How to address inconsistent HPLC results for this compound quantification?
- System Suitability Tests : Validate column efficiency (≥2000 theoretical plates) and mobile phase stability.
- Standard Curve Adjustments : Account for matrix effects by spiking fermentation broth with purified standards.
- Peak Purity Analysis : Use diode-array detection (DAD) to confirm no co-eluting impurities at 304 nm .
Methodological Frameworks
What criteria define a robust research question for this compound studies?
Per PICOT guidelines:
Q. How to ensure reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
